4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine
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Overview
Description
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzenesulfonamido group attached to a piperazine ring, which is further protected by a tert-butyloxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxybenzenesulfonyl chloride, which is then reacted with piperazine to form the sulfonamide. The final step involves the protection of the piperazine nitrogen with a Boc group. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Substitution: Trifluoroacetic acid is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxybenzenesulfonamido)-N-boc-piperazine.
Reduction: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
Substitution: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
Scientific Research Applications
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and replication of certain microorganisms, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxybenzenesulfonamido)methylbenzoic acid
- 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Uniqueness
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is unique due to its combination of a piperazine ring and a Boc-protected nitrogen, which provides stability and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C16H25N3O5S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)sulfonylamino]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O5S/c1-16(2,3)24-15(20)18-9-11-19(12-10-18)17-25(21,22)14-8-6-5-7-13(14)23-4/h5-8,17H,9-12H2,1-4H3 |
InChI Key |
ATFVMDGEJRTAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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